molecular formula C11H16O2S B8398267 3-Ethyl-4-isobutylthiophene-2-carboxylic acid

3-Ethyl-4-isobutylthiophene-2-carboxylic acid

Cat. No. B8398267
M. Wt: 212.31 g/mol
InChI Key: MWIURHBZSHVXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003800B2

Procedure details

To a solution of 4-isobutyl-3-methyl-thiophene-2-carboxylic acid (991 mg, 5.0 mmol) in THF (30 mL), tert.-BuLi (7.3 mL, 11 mmol, 1.5 M in pentane) is slowly added at −78° C. The mixture is stirred at −78° C. for 1 h, then iodomethane (1.6 mL, 25.7 mmol) is added. The mixture is stirred and is allowed to warm to rt over a period of 15 h before the reaction is quenched with 1 N aq. HCl (50 mL) and extracted with DCM (1×100 mL, 2×50 mL). The combined organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by CC on silica gel eluting with a gradient of EA in hexane to give 3-ethyl-4-isobutyl-thiophene-2-carboxylic acid (325 mg) as a yellow solid; LC-MS: tR=0.98 min, 1H NMR (CD3OD): δ 7.22 (s, 1H), 2.94 (q, J=7.6 Hz, 2H), 2.42 (d, J=7.0 Hz, 2H), 1.86 (hept, J=7.0 Hz, 1H), 1.11 (t, J=7.6 Hz, 3H), 0.93 (d, J=7.0 Hz, 6H).
Name
4-isobutyl-3-methyl-thiophene-2-carboxylic acid
Quantity
991 mg
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[C:6]([CH3:13])=[C:7]([C:10]([OH:12])=[O:11])[S:8][CH:9]=1)[CH:2]([CH3:4])[CH3:3].[Li][CH2:15]CCC.IC>C1COCC1>[CH2:13]([C:6]1[C:5]([CH2:1][CH:2]([CH3:4])[CH3:3])=[CH:9][S:8][C:7]=1[C:10]([OH:12])=[O:11])[CH3:15]

Inputs

Step One
Name
4-isobutyl-3-methyl-thiophene-2-carboxylic acid
Quantity
991 mg
Type
reactant
Smiles
C(C(C)C)C=1C(=C(SC1)C(=O)O)C
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt over a period of 15 h before the reaction
Duration
15 h
CUSTOM
Type
CUSTOM
Details
is quenched with 1 N aq. HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (1×100 mL, 2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by CC on silica gel eluting with a gradient of EA in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(SC=C1CC(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 325 mg
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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